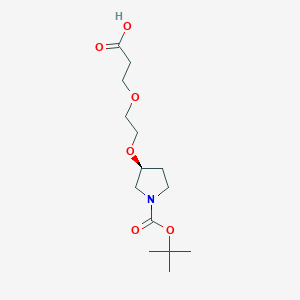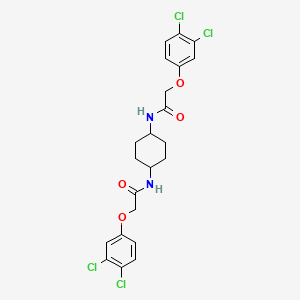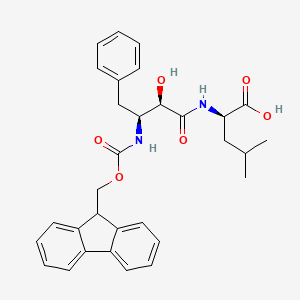
Boc-Pyrrolidine-PEG2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Pyrrolidine-PEG2-COOH is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . The compound has a molecular weight of 303.35 g/mol and the chemical formula C14H25NO6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pyrrolidine-PEG2-COOH typically involves the protection of pyrrolidine with a Boc (tert-butoxycarbonyl) group, followed by the attachment of a PEG2 (two ethylene glycol units) spacer and a carboxyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Pyrrolidine-PEG2-COOH can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the amine group, which can then participate in further reactions.
Coupling Reactions: The carboxyl group can react with amines to form amide bonds, commonly used in peptide synthesis.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.
Major Products Formed
The major products formed from these reactions include various PROTAC molecules designed for targeted protein degradation .
Applications De Recherche Scientifique
Boc-Pyrrolidine-PEG2-COOH is widely used in scientific research, particularly in the development of PROTACs
Mécanisme D'action
The mechanism of action of Boc-Pyrrolidine-PEG2-COOH involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-NH-PEG2-COOH: Another PEG-based linker with similar properties but different functional groups.
NH2-PEG-COOH: A PEG linker with amino and carboxyl groups, used for cross-linking applications.
Uniqueness
Boc-Pyrrolidine-PEG2-COOH is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amine. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of PROTACs .
Propriétés
Formule moléculaire |
C14H25NO6 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
3-[2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
VTRQDVMIEGGHBX-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOCCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)



![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)


![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
